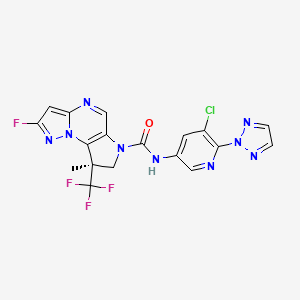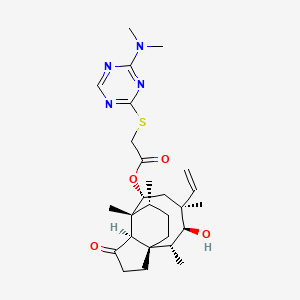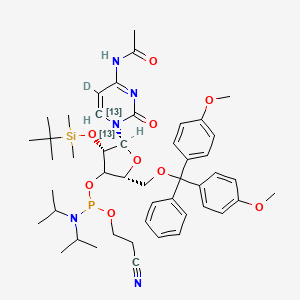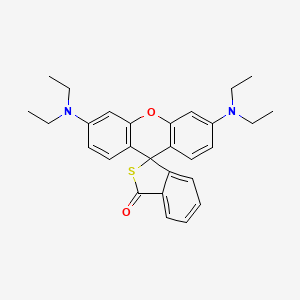![molecular formula C12H10N2 B12375128 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole is a deuterated derivative of 1-methyl-9H-pyrido[3,4-b]indole, also known as harmane. This compound is part of the β-carboline family, which is known for its presence in various natural products and its biological activity. The incorporation of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole typically involves the deuteration of 1-methyl-9H-pyrido[3,4-b]indole. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of deuterated compounds often employs similar catalytic exchange methods but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuteration process. Additionally, the purity of the deuterium source and the optimization of reaction parameters are crucial for achieving high deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms of the compound, potentially leading to tetrahydro derivatives.
Substitution: Substituted β-carboline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications, particularly in neuropharmacology.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include inhibition of monoamine oxidase (MAO) and interaction with neurotransmitter receptors, contributing to its potential neuropharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-9H-pyrido[3,4-b]indole (Harmane): The non-deuterated parent compound with similar biological activity.
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole (Harmine): A methoxy derivative with distinct pharmacological properties.
1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: A tetrahydro derivative with different chemical reactivity.
Uniqueness
The incorporation of deuterium atoms in 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole enhances its metabolic stability and alters its pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i2D,3D,4D,5D |
Clave InChI |
PSFDQSOCUJVVGF-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC=C3)C)[2H])[2H] |
SMILES canónico |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)

![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)






![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
